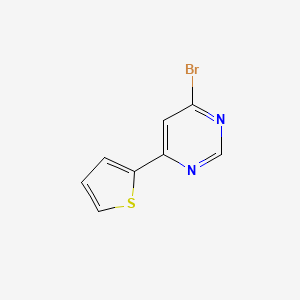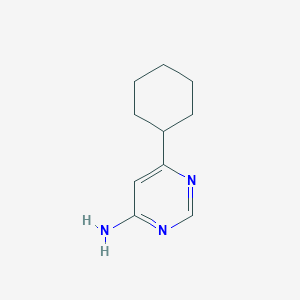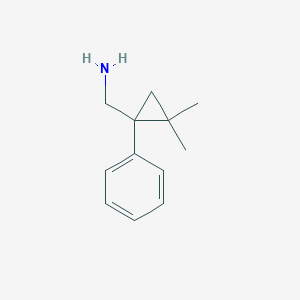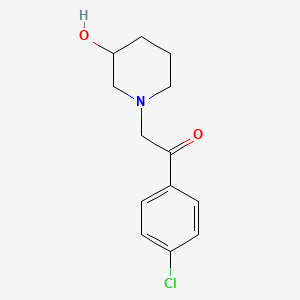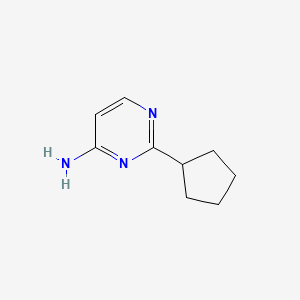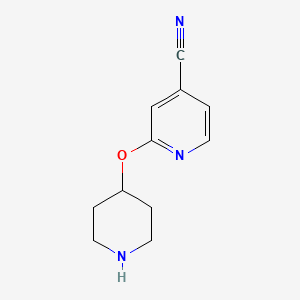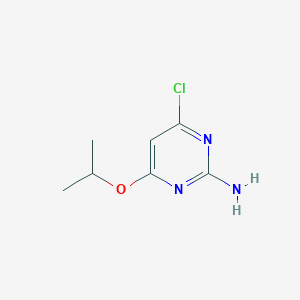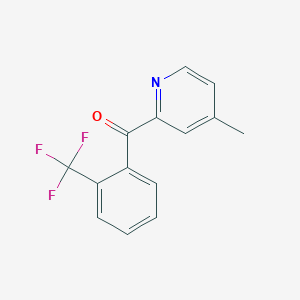
4-Methyl-2-(2-trifluoromethylbenzoyl)pyridine
説明
“4-Methyl-2-(2-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . Its IUPAC name is (4-methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), including “this compound”, are synthesized through various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a trifluoromethyl group and a methyl group .Chemical Reactions Analysis
Trifluoromethylpyridines (TFMPs) are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the synthesis of several crop-protection products .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 265.23 g/mol . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Luminescent Materials
Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence, with applications in photophysical studies and potentially in the development of luminescent materials (Li et al., 2012).
Advanced Polymers
Novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been developed, demonstrating high thermal stability, mechanical strength, and low moisture absorption, making them suitable for advanced materials applications (Liu et al., 2013).
Polyimide Synthesis
Soluble polyimides derived from the polycondensation of pyridine-based aromatic diamines exhibit excellent solubility and thermal stability, relevant for the production of high-performance polymers (Zhang et al., 2007).
Catalytic Activities
Palladium and ruthenium complexes with pyridine-functionalized ligands show promise in catalytic applications, including transfer hydrogenation and Mizoroki-Heck reactions, due to the electronic effects of the N-heterocyclic carbene ligands (Wang et al., 2018), (Li et al., 2011).
Chemosensory Materials
Polyfluorenes with pyridine-based groups have been synthesized for their responsive properties to metal ions and protons, which could be utilized in developing tailored sensory materials (Du et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
(4-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-12(8-9)13(19)10-4-2-3-5-11(10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFQDCCEBTVAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194193 | |
| Record name | (4-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-17-8 | |
| Record name | (4-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


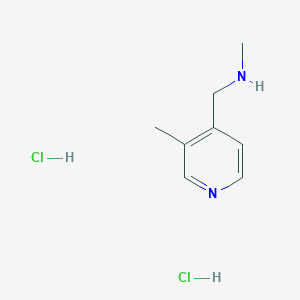
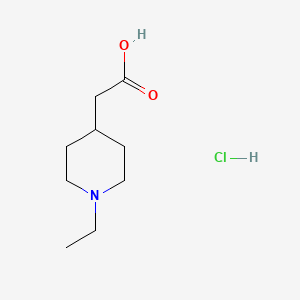

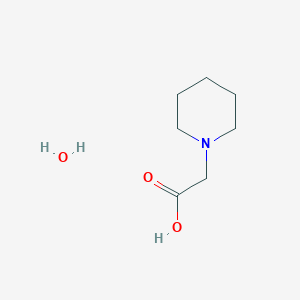
![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)
